molecular formula C10H10N2O3 B3362434 6,7-Dimethoxycinnolin-4-ol CAS No. 99072-22-7

6,7-Dimethoxycinnolin-4-ol

Cat. No.: B3362434
CAS No.: 99072-22-7
M. Wt: 206.2 g/mol
InChI Key: MIUNNXRSSLYMOV-UHFFFAOYSA-N
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Description

6,7-Dimethoxycinnolin-4-ol is an organic compound belonging to the cinnoline family It is characterized by the presence of two methoxy groups at the 6th and 7th positions and a hydroxyl group at the 4th position on the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxycinnolin-4-ol typically involves the following steps:

    Nitration: Starting with 3,4-dimethoxyacetophenone, nitration is performed to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction and Cyclization: Hydrogenation of the condensation product leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.

    Chlorination: Finally, chlorination of the hydroxyquinoline derivative produces 4-chloro-6,7-dimethoxyquinoline.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxycinnolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form corresponding quinones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

6,7-Dimethoxycinnolin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including antineoplastic agents.

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 6,7-Dimethoxycinnolin-4-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 6,7-Dimethoxyquinolin-4-ol
  • 6,7-Dimethoxyquinazolin-4(3H)-one

Comparison:

Properties

IUPAC Name

6,7-dimethoxy-1H-cinnolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-9-3-6-7(4-10(9)15-2)12-11-5-8(6)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUNNXRSSLYMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=NN2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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